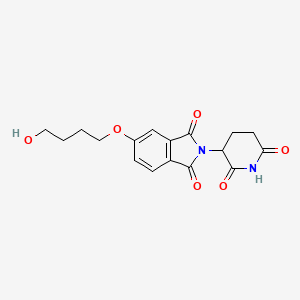
Thalidomide-5'-O-C4-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-O-C4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C4-OH is of interest due to its potential therapeutic properties and its role in protein degradation pathways .
Méthodes De Préparation
The synthesis of thalidomide and its derivatives typically involves the formation of the phthalimide ring system. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutarimide, which is then cyclized to produce thalidomide .
Analyse Des Réactions Chimiques
Thalidomide-5’-O-C4-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Thalidomide-5’-O-C4-OH has several scientific research applications:
Mécanisme D'action
Thalidomide-5’-O-C4-OH exerts its effects primarily through its interaction with cereblon. The binding of the compound to cereblon induces the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase complex, leading to their subsequent degradation . This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-O-C4-OH can be compared to other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles . Lenalidomide and pomalidomide are more potent and have fewer side effects compared to thalidomide, making them more suitable for long-term use . Thalidomide-5’-O-C4-OH is unique due to its specific modifications, which may confer distinct pharmacological properties and therapeutic benefits .
Similar Compounds
Propriétés
Formule moléculaire |
C17H18N2O6 |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-7-1-2-8-25-10-3-4-11-12(9-10)17(24)19(16(11)23)13-5-6-14(21)18-15(13)22/h3-4,9,13,20H,1-2,5-8H2,(H,18,21,22) |
Clé InChI |
COCNBZCFSMHDKK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















